molecular formula C20H19ClO3 B11152489 6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one

6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11152489
M. Wt: 342.8 g/mol
InChI Key: XUZWKSGDDJAYQX-UHFFFAOYSA-N
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Description

6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chlorine atom at the 6th position, a pentyloxy group at the 7th position, and a phenyl group at the 4th position of the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and pentyloxy reagents.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include sodium hydroxide, potassium carbonate, and p-toluenesulfonic acid. These reagents facilitate the formation of the pentyloxy group at the 7th position of the chromen-2-one scaffold.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it may interact with cellular signaling pathways, such as the MAPK/ERK pathway, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-(pentyloxy)-4-phenyl-2H-chromen-2-one is unique due to the presence of the pentyloxy group at the 7th position, which imparts distinct physicochemical properties and biological activities compared to its analogs. The pentyloxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClO3

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-7-pentoxy-4-phenylchromen-2-one

InChI

InChI=1S/C20H19ClO3/c1-2-3-7-10-23-19-13-18-16(11-17(19)21)15(12-20(22)24-18)14-8-5-4-6-9-14/h4-6,8-9,11-13H,2-3,7,10H2,1H3

InChI Key

XUZWKSGDDJAYQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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